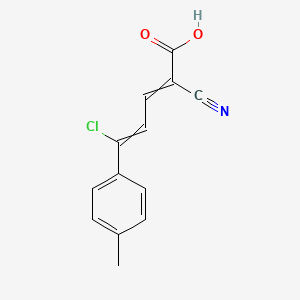
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C11H5Cl2F3N4. This compound is known for its unique structure and properties, making it a valuable intermediate in the synthesis of various chemical products, particularly in the field of pesticides .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps :
Diazotization Reaction: 2,6-dichloro-4-trifluoromethyl aniline is subjected to diazotization using sodium nitrite in an acidic medium to form the corresponding diazonium salt.
Cyclization: The diazonium salt is then reacted with 2,3-dicyanopropionic acid ethyl ester under weak acidic conditions to form a cyclic compound.
Chlorination: Chlorine is introduced into the cyclic compound to achieve chlorination.
Decarboxylation: The pH is regulated to induce decarboxylation, resulting in the formation of the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The average yield of the industrial method is not lower than 95%, and the product purity exceeds 99.50% .
化学反应分析
Types of Reactions
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
科学研究应用
5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, particularly as an intermediate in the synthesis of insecticides like fipronil.
作用机制
The mechanism of action of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways . For example, in the case of its use as an intermediate in the synthesis of fipronil, the compound acts on the chloride channel of insect nerves, inhibiting the metabolism of gamma-aminobutyric acid (GABA) and leading to the disruption of neural transmission in insects.
相似化合物的比较
Similar Compounds
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: This compound is structurally similar and is also used as an intermediate in the synthesis of fipronil.
2,6-dichloro-4-trifluoromethylphenylhydrazine: Another related compound used in similar synthetic routes.
Uniqueness
The uniqueness of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid lies in its specific structure, which imparts distinct chemical properties and reactivity. Its ability to act as an intermediate in the synthesis of highly effective insecticides like fipronil highlights its importance in the field of agrochemicals .
属性
分子式 |
C12H5Cl2F3N4O2 |
|---|---|
分子量 |
365.09 g/mol |
IUPAC 名称 |
5-amino-3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H5Cl2F3N4O2/c13-5-1-4(12(15,16)17)2-6(14)9(5)21-10(19)8(11(22)23)7(3-18)20-21/h1-2H,19H2,(H,22,23) |
InChI 键 |
ZBCWGEVHALSPLJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(=O)O)N)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
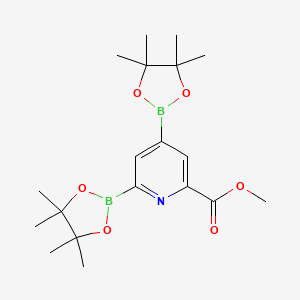
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)


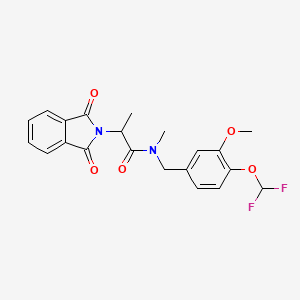
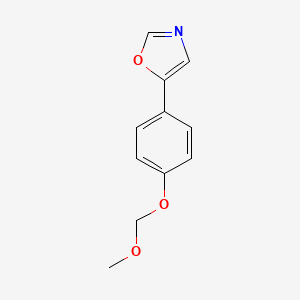


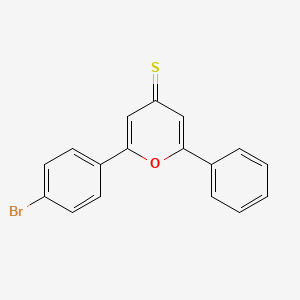
![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
